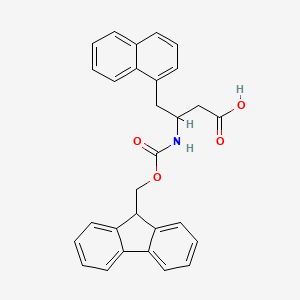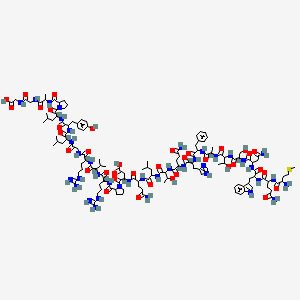
H-DL-Met-DL-Gln-DL-Trp-DL-Asn-DL-Ser-DL-xiThr-DL-Ala-DL-Phe-DL-His-DL-Gln-DL-xiThr-DL-Leu-DL-Gln-DL-Asp-DL-Pro-DL-Arg-DL-Val-DL-Arg-Gly-DL-Leu-DL-Tyr-DL-Leu-DL-Pro-DL-Ala-Gly-Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-DL-Met-DL-Gln-DL-Trp-DL-Asn-DL-Ser-DL-xiThr-DL-Ala-DL-Phe-DL-His-DL-Gln-DL-xiThr-DL-Leu-DL-Gln-DL-Asp-DL-Pro-DL-Arg-DL-Val-DL-Arg-Gly-DL-Leu-DL-Tyr-DL-Leu-DL-Pro-DL-Ala-Gly-Gly-OH” is a synthetic peptide composed of multiple amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves the sequential addition of amino acids in a specific order. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. Each amino acid is added one at a time, with protective groups used to prevent unwanted reactions. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted peptide synthesis can also be employed to enhance reaction rates and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues.
Applications De Recherche Scientifique
This peptide has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mécanisme D'action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Exendin-4: A peptide found in the venom of the Gila monster, used as a GLP-1 analogue/mimetic.
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Uniqueness
This peptide is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Unlike other peptides, it may exhibit unique binding affinities, stability, and bioactivity, making it valuable for various research and industrial purposes.
Propriétés
Formule moléculaire |
C131H199N39O37S |
|---|---|
Poids moléculaire |
2944.3 g/mol |
Nom IUPAC |
3-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[4-amino-2-[[2-[[5-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-[2-[[5-carbamimidamido-1-[[1-[[5-carbamimidamido-1-[[2-[[1-[[1-[[1-[2-[[1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C131H199N39O37S/c1-63(2)47-84(115(193)158-87(51-72-31-33-75(174)34-32-72)118(196)163-91(49-65(5)6)128(206)169-44-21-29-94(169)123(201)149-67(9)107(185)146-58-100(179)145-60-103(183)184)151-101(180)59-147-110(188)79(27-19-42-142-130(137)138)156-125(203)104(66(7)8)166-113(191)80(28-20-43-143-131(139)140)155-124(202)95-30-22-45-170(95)129(207)92(55-102(181)182)164-112(190)82(36-39-97(134)176)153-116(194)85(48-64(3)4)162-127(205)106(70(12)173)167-114(192)83(37-40-98(135)177)154-120(198)89(53-74-57-141-62-148-74)160-117(195)86(50-71-23-15-14-16-24-71)157-108(186)68(10)150-126(204)105(69(11)172)168-122(200)93(61-171)165-121(199)90(54-99(136)178)161-119(197)88(52-73-56-144-78-26-18-17-25-76(73)78)159-111(189)81(35-38-96(133)175)152-109(187)77(132)41-46-208-13/h14-18,23-26,31-34,56-57,62-70,77,79-95,104-106,144,171-174H,19-22,27-30,35-55,58-61,132H2,1-13H3,(H2,133,175)(H2,134,176)(H2,135,177)(H2,136,178)(H,141,148)(H,145,179)(H,146,185)(H,147,188)(H,149,201)(H,150,204)(H,151,180)(H,152,187)(H,153,194)(H,154,198)(H,155,202)(H,156,203)(H,157,186)(H,158,193)(H,159,189)(H,160,195)(H,161,197)(H,162,205)(H,163,196)(H,164,190)(H,165,199)(H,166,191)(H,167,192)(H,168,200)(H,181,182)(H,183,184)(H4,137,138,142)(H4,139,140,143) |
Clé InChI |
WZOXUNBSFDMUSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


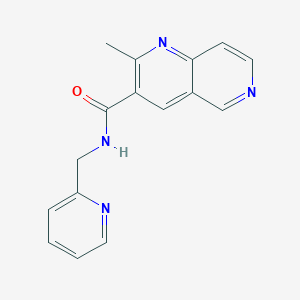

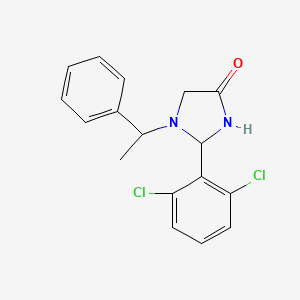
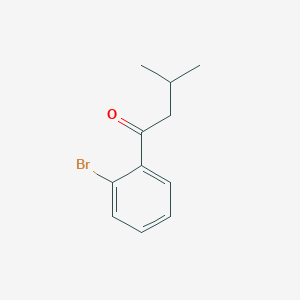
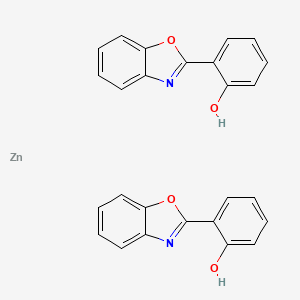
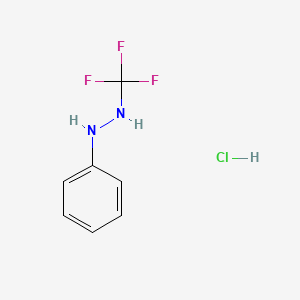
![dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13400783.png)

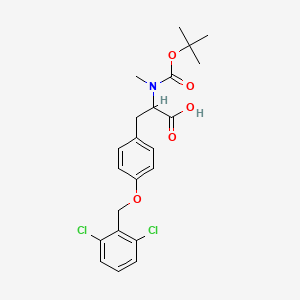
![3-[[2-Bromo-3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-4-chlorobenzoic acid dodecyl ester](/img/structure/B13400800.png)
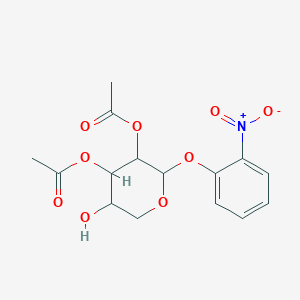
![3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13400821.png)
![(5|A,11|A)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)](/img/structure/B13400827.png)
